molecular formula C17H25IN2 B5796911 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide

2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide

Cat. No. B5796911
M. Wt: 384.3 g/mol
InChI Key: ZHTAHEWNEKCZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, also known as PQQ (Pyrroloquinoline quinone), is a redox cofactor that is involved in several biological processes. It was first discovered in bacteria in the late 1970s and later found to be present in higher organisms, including humans. The unique chemical structure of PQQ enables it to participate in various biochemical reactions, making it an essential molecule for many physiological functions.

Mechanism of Action

The mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is not fully understood, but it is believed to act as a redox cofactor, participating in several biochemical reactions. This compound can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including promoting the growth of new mitochondria, enhancing cognitive function, and reducing inflammation. This compound has also been shown to improve cardiovascular health and reduce the risk of chronic diseases such as diabetes.

Advantages and Limitations for Lab Experiments

2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several advantages for lab experiments, including its stability and solubility in water. However, this compound is relatively expensive, and its synthesis is a complex process, making it challenging to obtain in large quantities.

Future Directions

Several areas of research are currently being explored regarding 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, including its potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Future studies will also focus on the mechanism of action of this compound and its interactions with other molecules in the body. Additionally, researchers will explore the potential of this compound as a dietary supplement and its safety profile in humans.
Conclusion:
In conclusion, this compound is a unique redox cofactor that plays a crucial role in several biological processes. Its potential therapeutic applications make it an essential molecule for many physiological functions. While more research is needed to fully understand the mechanism of action of this compound, its antioxidant and mitochondrial-enhancing properties make it a promising candidate for the treatment of several diseases.

Synthesis Methods

The synthesis of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a complex process that involves several steps. The most common method of synthesizing this compound is through the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 3-aminophenol and subsequent cyclization. This process yields a mixture of this compound and its derivatives, which can be separated and purified using chromatographic techniques.

Scientific Research Applications

2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has antioxidant properties and can protect against oxidative stress, which is linked to several diseases, including Alzheimer's and Parkinson's. This compound has also been shown to enhance mitochondrial function, which is essential for cellular energy production.

properties

IUPAC Name

2-butyl-1-methyl-3-propylquinolin-4-imine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTAHEWNEKCZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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